4-Piperidinyl benzoate hydrochloride

Chemical Synthesis Quality Control Analytical Chemistry

4-Piperidinyl benzoate hydrochloride (CAS 67098-29-7) is a defined, 95% pure piperidine building block featuring the critical 4-position benzoate ester. This specific substitution pattern is essential for maintaining target affinity in SAR campaigns—substitution at the 3-position or ester group changes can drastically alter biological activity. The reported melting point (239-240 °C) serves as an immediate identity and purity check for QC labs. Procure with confidence for early-stage medicinal chemistry and library synthesis where structural fidelity is paramount.

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
CAS No. 67098-29-7
Cat. No. B1315461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidinyl benzoate hydrochloride
CAS67098-29-7
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESC1CNCCC1OC(=O)C2=CC=CC=C2.Cl
InChIInChI=1S/C12H15NO2.ClH/c14-12(10-4-2-1-3-5-10)15-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2;1H
InChIKeyBYYIGRHFFPAECE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Piperidinyl benzoate hydrochloride (CAS 67098-29-7): Physicochemical and Procurement Baseline


4-Piperidinyl benzoate hydrochloride (CAS 67098-29-7) is a piperidine derivative with the molecular formula C12H16ClNO2 and a molecular weight of 241.72 g/mol . The compound is a hydrochloride salt of piperidin-4-yl benzoate and is typically offered as a research chemical with a minimum purity specification of 95% . Its melting point is reported as 239-240 °C (solvent: benzene) .

Why In-Class Substitution of 4-Piperidinyl benzoate hydrochloride (CAS 67098-29-7) Poses a Risk


Substituting 4-Piperidinyl benzoate hydrochloride (CAS 67098-29-7) with other piperidine-containing building blocks is not recommended without rigorous validation due to the potential for significant changes in biological activity or physicochemical properties. The specific substitution pattern (a benzoate ester at the 4-position of the piperidine ring) is a key structural feature. Even minor modifications, such as moving the substitution to the 3-position of the piperidine ring or changing the ester group, can lead to profound differences in target affinity and functional activity, as demonstrated in structure-activity relationship (SAR) studies of related 4-piperidinyl derivatives [1][2].

Quantitative Evidence Guide for 4-Piperidinyl benzoate hydrochloride (CAS 67098-29-7)


Physicochemical Characterization: Melting Point Determination

The melting point of 4-Piperidinyl benzoate hydrochloride is reported as 239-240 °C, as determined in a benzene solvent system . This is a key physicochemical property used for identity verification and purity assessment. No comparative data for direct analogs is available in the sourced literature.

Chemical Synthesis Quality Control Analytical Chemistry

Vendor Specification: Baseline Purity for Procurement

As a commercially available research chemical, 4-Piperidinyl benzoate hydrochloride is commonly supplied with a minimum purity specification of 95% . This serves as the baseline for procurement from multiple vendors.

Chemical Procurement Medicinal Chemistry Synthetic Building Block

Defined Application Scenarios for 4-Piperidinyl benzoate hydrochloride (CAS 67098-29-7)


Use as a Synthetic Building Block in Medicinal Chemistry

4-Piperidinyl benzoate hydrochloride (CAS 67098-29-7) serves as a versatile synthetic building block for the construction of more complex molecules, particularly those containing a 4-substituted piperidine core. Its defined structure and commercial availability at a standard purity of 95% make it suitable for use in early-stage medicinal chemistry campaigns and library synthesis, as supported by its listing as a research chemical .

Use as a Reference Standard in Analytical Chemistry

The reported melting point of 239-240 °C (in benzene) provides a key analytical reference point for this compound . In quality control or research analytical laboratories, this value can be used for identity verification and as an initial purity check of the material, ensuring that the procured compound aligns with established physicochemical data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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